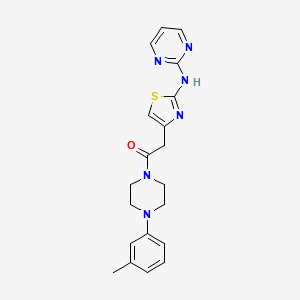

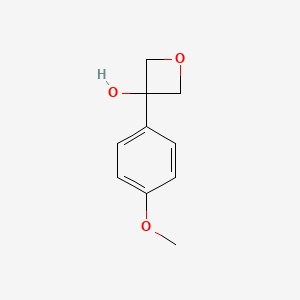

3-(4-Methoxyphenyl)oxetan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “3-(4-Methoxyphenyl)oxetan-3-ol” involves a highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis

The molecular formula of “3-(4-Methoxyphenyl)oxetan-3-ol” is C10H12O3. The molecular weight is 180.203.Chemical Reactions Analysis

The chemical reactions involving “3-(4-Methoxyphenyl)oxetan-3-ol” include Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .Physical And Chemical Properties Analysis

“3-(4-Methoxyphenyl)oxetan-3-ol” is a colorless transparent liquid . The molecular formula is C10H12O3 and the molecular weight is 180.203.Scientific Research Applications

Medicinal Chemistry: Anti-mycobacterial Activity

3-(4-Methoxyphenyl)oxetan-3-ol: has been reported to display anti-mycobacterial activity. This application is significant in the field of medicinal chemistry, where new treatments for mycobacterial infections, such as tuberculosis, are in constant demand .

Synthesis of Heterocycles

This compound is utilized as an intermediate in the synthesis of heterocycles through intramolecular oxetane opening. The ability to form heterocycles is crucial for developing various pharmaceuticals and agrochemicals .

Cholesterol Reduction

Compounds containing the 3-(4-Methoxyphenyl)oxetan-3-ol structure have appeared in patent literature for their potential to reduce cholesterol levels. This application is particularly relevant in the context of cardiovascular diseases .

Catalysis

In the realm of catalysis, 3-(4-Methoxyphenyl)oxetan-3-ol has been used in Friedel-Crafts alkylation reactions. The compound’s stability under catalytic conditions makes it a valuable reagent for synthesizing various organic molecules .

Advanced Battery Science

The chemical properties of 3-(4-Methoxyphenyl)oxetan-3-ol make it a candidate for research in advanced battery science. Its potential role in improving energy storage materials is an exciting avenue for future exploration .

Controlled Environment and Cleanroom Solutions

Due to its high purity and stability, 3-(4-Methoxyphenyl)oxetan-3-ol is suitable for use in controlled environments and cleanroom solutions. This is essential for the production of sensitive electronic components and pharmaceuticals .

Mechanism of Action

Target of Action

Oxetanes, the class of compounds to which 3-(4-methoxyphenyl)oxetan-3-ol belongs, are known to interact with various biological targets due to their high polarity, low molecular weight, and non-planar features .

Mode of Action

It’s known that oxetanes can be accessed from corresponding carbonyl compounds through initial formation of an epoxide followed by ring opening . This suggests that 3-(4-Methoxyphenyl)oxetan-3-ol may interact with its targets through a similar mechanism.

Biochemical Pathways

Oxetanes are known to be involved in various biochemical processes due to their ability to mimic the carbonyl group .

Pharmacokinetics

Oxetanes are generally known for their high polarity and low molecular weight, which can influence their absorption and distribution in the body .

Result of Action

Oxetanes are known to have various biological activities, suggesting that 3-(4-methoxyphenyl)oxetan-3-ol may have similar effects .

Action Environment

The stability and reactivity of oxetanes can be influenced by factors such as temperature and ph .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-methoxyphenyl)oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-8(3-5-9)10(11)6-13-7-10/h2-5,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXYOCRYGTYCMGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(COC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-hydroxy-3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propyl]propanamide](/img/structure/B2558732.png)

![Isoquinolin-1-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2558736.png)

![3-(3,4-dimethylphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2558742.png)

![4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2558748.png)